7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine
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Description
Scientific Research Applications
Synthesis and Biological Evaluation
Antibacterial and Antifungal Properties : Compounds with benzothiazole and thiazole groups have been synthesized and evaluated for their antimicrobial activities. These compounds have shown moderate to excellent activity against Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), pathogenic fungal strains (Candida albicans, Aspergillus niger), and good anthelmintic activity against earthworm species (Amnerkar, Bhongade, & Bhusari, 2015).
Anticancer Activities : A series of anticancer compounds comprising thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety have been produced. These compounds have been screened for their in vitro antitumor activity against human cancer cell lines and showed potent dual KSP and Aurora A kinase inhibition (Abd El‐All et al., 2015).
Chemical Synthesis and Characterization
Synthetic Methods : Novel synthesis techniques, including domino condensation/S-arylation/heterocyclization reactions, have been developed for the efficient assembly of benzothiazole derivatives with potential pharmaceutical importance (Ma et al., 2011).
Cocrystal Structure Analysis : Studies on the co-crystal structure of mixed molecules involving benzothiazole derivatives have provided insights into their stability and potential for forming stable compounds, which is crucial for pharmaceutical development (Kadhum et al., 2012).
Applications in Material Science
- Corrosion Inhibition : Benzothiazole derivatives have been synthesized and tested for their ability to inhibit corrosion in metals, showcasing their potential in material science and engineering applications (Hu et al., 2016).
Properties
IUPAC Name |
7-methyl-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4S3/c1-9(2)11-4-5-12-15(8-11)25-18(21-12)23-19-22-13-6-7-14-16(17(13)26-19)20-10(3)24-14/h4-9H,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWKJVMQIQLDPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC4=NC5=C(S4)C=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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